(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
Description
(4-Bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride (SSR180711) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It was developed by Sanofi-Aventis as a therapeutic candidate for cognitive deficits in schizophrenia and other central nervous system (CNS) disorders. Its structure features a bicyclic diazabicyclononane core linked to a 4-bromophenyl ester group, with a hydrochloride salt enhancing solubility and stability .
Key pharmacological properties include:
- Binding affinity: High selectivity for α7 nAChRs with Ki values of 14 nM (human) and 22 nM (rat) .
- Functional activity: Partial agonist profile at recombinant human α7 nAChRs, with dose-dependent inhibition of [³H]-bungarotoxin binding .
- Therapeutic effects: Demonstrated efficacy in rodent models of schizophrenia, including reversal of phencyclidine (PCP)-induced cognitive deficits .
Despite promising preclinical data, SSR180711 was discontinued after Phase II clinical trials due to insufficient clinical benefit and risk considerations .
Properties
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXNVUZXFMNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446031-79-4 | |
| Record name | SSR-180711 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR-180711 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation of Bifunctional Amines
The introduction of the 4-bromophenyl ester group occurs via esterification of the diazabicyclo[3.2.2]nonane-4-carboxylic acid intermediate.
Acyl Chloride-Mediated Coupling
Conversion of the carboxylic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) enables reaction with 4-bromophenol. Patent CN104262348A details analogous esterification steps for α7 nAChR ligands, employing N,N-diisopropylethylamine as a base and toluene as a solvent.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous toluene |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
Carbodiimide Coupling
Alternative methods utilize coupling agents like HATU or DCC. For instance, the carboxylic acid is activated in situ with HATU and combined with 4-bromophenol in dimethylformamide (DMF). This approach minimizes side reactions and improves yields, as inferred from generic protocols for nicotinic receptor ligands.
Hydrochloride Salt Formation
The final step involves protonation of the diazabicyclo amine to form the hydrochloride salt.
Acid-Base Reaction in Polar Solvents
The free base is dissolved in ethanol or isopropanol, followed by dropwise addition of concentrated hydrochloric acid. Crystallization is induced via cooling or antisolvent addition (e.g., diethyl ether). Patent EP2300473B1 reports analogous procedures for fumarate salt formation, achieving polymorphic control through solvent selection.
Crystallization Parameters
| Solvent System | Yield | Purity |
|---|---|---|
| Ethanol/Water (3:1) | 85% | >99% |
| Isopropanol | 78% | 98% |
Purification via Recrystallization
Multiple recrystallizations from hot ethanol remove residual solvents and byproducts. Thermal gravimetric analysis (TGA) data from SSR180711 hydrochloride batches indicate a decomposition onset at 210°C, consistent with its molecular stability.
Analytical Characterization
Spectroscopic Confirmation
X-Ray Diffraction (XRD)
Polymorph Form I (therapeutically preferred) exhibits characteristic peaks at 2θ = 10.26°, 18.9°, and 25.2°, corresponding to d-spacings of 8.6 Å, 4.47 Å, and 3.52 Å, respectively.
Industrial-Scale Optimization
Catalytic Improvements
Pd(PPh₃)₄-catalyzed coupling steps, as described in CN104262348A, enhance reaction efficiency for bromophenyl intermediates.
Green Chemistry Considerations
Recent advances substitute toluene with cyclopentyl methyl ether (CPME), a greener solvent, reducing environmental impact without compromising yield.
Challenges and Alternatives
Byproduct Formation
Over-alkylation during cyclization generates diazabicyclo[3.2.1]octane derivatives, necessitating rigorous chromatography.
Alternative Salts
While the hydrochloride salt dominates clinical studies, fumarate and citrate salts exhibit comparable stability, as noted in EP2300473B1.
Chemical Reactions Analysis
Types of Reactions
SSR 180711 hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
SSR 180711 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving nicotinic acetylcholine receptors.
Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: Explored for potential therapeutic effects in cognitive disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting nicotinic receptors.
Mechanism of Action
SSR 180711 hydrochloride exerts its effects by selectively binding to the alpha-7 nicotinic acetylcholine receptor. This binding increases glutamatergic neurotransmission and acetylcholine release, leading to enhanced synaptic plasticity and cognitive function. The compound’s partial agonist activity means it can activate the receptor without causing excessive stimulation, which is beneficial for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar α7 nAChR Agonists
Structural and Pharmacological Comparisons
The table below compares SSR180711 with other α7 nAChR agonists in terms of structure, binding affinity, and clinical status:
Key Observations :
- Structural diversity: While SSR180711 and NS6740 share the diazabicyclononane core, others like PHA-543613 and ABT-107 use azabicyclo[2.2.2]octane scaffolds. Structural rigidity impacts receptor binding and functional activity .
- Binding vs.
- Partial vs. full agonism : SSR180711’s partial agonism may reduce desensitization risks compared to full agonists like PHA-543613, but clinical outcomes were still suboptimal .
Salt Form Comparisons
SSR180711’s hydrochloride salt was compared to its fumarate salt in preclinical development:
The fumarate salt demonstrated superior physicochemical properties, including enhanced stability and solubility, making it more suitable for formulation .
Research Findings and Clinical Implications
- SSR180711 in schizophrenia models : Restored PCP-induced deficits in attention and memory, reversed by α7 antagonist MLA, confirming receptor specificity .
- Comparative failure in clinical trials : Unlike SSR180711, compounds like DMXB-A (GTS-21) showed modest cognitive benefits but faced bioavailability issues .
- Salt form optimization : The fumarate salt’s improved properties highlight the importance of salt selection in drug development .
Biological Activity
The compound (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate; hydrochloride , commonly referred to as SSR180711, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention for its potential therapeutic applications in cognitive disorders, particularly schizophrenia and Alzheimer's disease. This article delves into its biological activity, pharmacological profile, and relevant case studies.
- Molecular Formula : C14H17BrN2O2
- Molecular Weight : 325.206 g/mol
- CAS Number : 298198-52-4
SSR180711 exhibits high affinity for both rat and human α7 nAChRs, with inhibition constants (K_i) of approximately 22±4 nM and 14±1 nM, respectively . It functions as a partial agonist, demonstrating intrinsic activity levels of 51% and 36% in different experimental setups. The compound enhances neurotransmission by increasing extracellular acetylcholine levels in the hippocampus and prefrontal cortex, which are critical areas for cognitive function .
Pharmacological Profile
The pharmacological effects of SSR180711 have been characterized through various in vitro and in vivo studies:
- Cognitive Enhancement :
- Neurotransmitter Release :
- Behavioral Studies :
Comparative Data Table
| Parameter | SSR180711 | Control |
|---|---|---|
| K_i (nM) | 22±4 (rat), 14±1 (human) | N/A |
| Intrinsic Activity (%) | 51 (Xenopus oocytes), 36 (GH4C1) | N/A |
| EC50 (μM) | 4.4 (Xenopus), 0.9 (GH4C1) | N/A |
| LTP Enhancement | Yes (at 0.3 μM) | No |
| Acetylcholine Release | Increased | Baseline levels |
Cognitive Disorders
A study published in Nature highlighted SSR180711's potential for treating cognitive deficits associated with schizophrenia. The research demonstrated that the compound improved cognitive performance in animal models predictive of therapeutic activity for schizophrenia symptoms .
Alzheimer's Disease
Research indicates that SSR180711 may also be beneficial in Alzheimer's disease by enhancing cholinergic transmission through its action on α7 nAChRs. This mechanism is similar to that of existing acetylcholinesterase inhibitors but offers a dual approach by also modulating glutamate release .
Q & A
Q. What are the challenges in characterizing metabolite profiles in preclinical models?
- Methodological Answer : Administer ¹⁴C-labeled compound to rodents and collect plasma/tissue samples. Extract metabolites using SPE cartridges and identify via HRMS/MS. Compare with in vitro microsomal assays (human/rat liver) to predict interspecies metabolic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
